molecular formula C10H15NOS B13328362 (Tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine

(Tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine

Cat. No.: B13328362
M. Wt: 197.30 g/mol
InChI Key: JFJDRXMUZKDTBH-UHFFFAOYSA-N
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Description

(Tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine is an organic compound that features a tetrahydropyran ring and a thiophene ring connected by a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the hydrogenation of dihydropyran using a suitable catalyst.

    Formation of the Thiophene Ring: Thiophene can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur.

    Connecting the Rings: The final step involves the formation of the methanamine bridge. This can be done by reacting the tetrahydropyran and thiophene derivatives with formaldehyde and ammonia under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the methanamine group, converting it to a primary amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(Tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand for receptor studies.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds with various biological molecules, while the tetrahydropyran and thiophene rings provide structural stability and facilitate interactions with hydrophobic regions of proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (Tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methanamine
  • (Tetrahydro-2H-pyran-4-yl)(furan-3-yl)methanamine
  • (Tetrahydro-2H-pyran-4-yl)(pyridin-3-yl)methanamine

Uniqueness

(Tetrahydro-2H-pyran-4-yl)(thiophen-3-yl)methanamine is unique due to the specific positioning of the thiophene ring at the 3-position, which can influence its electronic properties and reactivity. This positioning can lead to different biological activities and interactions compared to its analogs.

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

oxan-4-yl(thiophen-3-yl)methanamine

InChI

InChI=1S/C10H15NOS/c11-10(9-3-6-13-7-9)8-1-4-12-5-2-8/h3,6-8,10H,1-2,4-5,11H2

InChI Key

JFJDRXMUZKDTBH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C(C2=CSC=C2)N

Origin of Product

United States

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